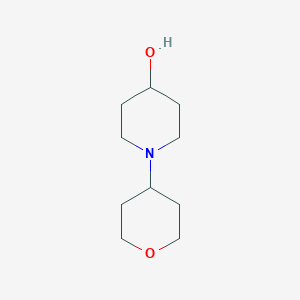
1-(Oxan-4-yl)piperidin-4-ol
Overview
Description
1-(Oxan-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol. This compound is a derivative of piperidine and tetrahydropyran, featuring a piperidine ring substituted with a tetrahydropyran moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)piperidin-4-ol can be synthesized through various synthetic routes, including the following:
Reduction of Piperidine Derivatives: One common method involves the reduction of piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution Reactions: Another approach is the nucleophilic substitution of appropriate halogenated piperidines with tetrahydropyran derivatives in the presence of a strong base.
Hydrolysis of Epoxides: The compound can also be synthesized by the hydrolysis of epoxides derived from piperidine and tetrahydropyran under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
1-(Oxan-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield piperidine and tetrahydropyran derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted piperidines.
Hydrolysis Products: Piperidine, tetrahydropyran derivatives.
Scientific Research Applications
1-(Oxan-4-yl)piperidin-4-ol has various scientific research applications across multiple fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.
Industry: The compound is utilized in the chemical industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Oxan-4-yl)piperidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(Oxan-4-yl)piperidin-4-ol is structurally similar to other piperidine derivatives and tetrahydropyran derivatives. Some similar compounds include:
Piperidine: A simple, six-membered ring containing nitrogen.
Tetrahydropyran: A six-membered ring containing an oxygen atom.
1-(Azepan-4-yl)piperidin-4-ol: A compound with a similar structure but an additional carbon in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of both piperidine and tetrahydropyran. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXMAUOSUBBWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














